Disperse Orange 61

Description

Historical Development of Disperse Dyes

The invention of disperse dyes in 1923–1924 marked a pivotal advancement in textile chemistry, driven by the need to color cellulose acetate fibers. Early prototypes like "ionamine," developed by Green and Saunders in 1922, utilized hydrolyzable solubilizing groups but faced limitations in dyeing efficiency. By 1924, Baddiley and Ellis introduced sulfonated ricinoleic acid (SRA) as a dispersing agent, enabling practical application of nonionic dyes on synthetic fibers. The commercialization of polyester in the 1950s accelerated disperse dye innovation, with Disperse Orange 61 emerging as a key azo-based dye for polyester and nylon.

Key Milestones in Disperse Dye Evolution

| Year | Development | Significance |

|---|---|---|

| 1922 | Ionamine synthesis | First attempt at acetate fiber dyeing |

| 1924 | SRA dispersant | Enabled stable aqueous dispersions |

| 1953 | "Disperse dye" terminology | Formal classification of dye class |

| 1960s | Polyester adoption | Surge in disperse dye demand |

Structural Relationship to Other Disperse Orange Dyes

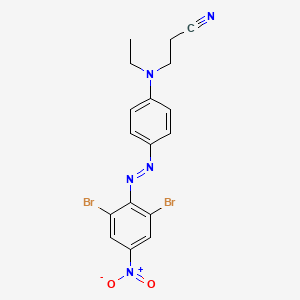

This compound (C₁₇H₁₅Br₂N₅O₂) features a diazenyl bridge connecting a 2,6-dibromo-4-nitrobenzene group to an N-ethyl-N-cyanoethylaniline moiety. This structure confers distinct properties compared to analogues:

Structural Differentiation Analysis

- Disperse Orange 1 (C.I. 11920): Lacks bromine atoms, using methoxy groups for lighter hues

- Disperse Orange 76 (C.I. 111335): Contains chlorine substituents instead of bromine, altering lightfastness

- Disperse Orange 30 : Anthraquinone-based structure, differing in chromophore type

The bromine atoms in this compound enhance molecular weight (481.14 g/mol) and bathochromic shift compared to non-halogenated analogues.

Nomenclature and Identification Challenges

This compound exhibits complex nomenclature issues stemming from:

Dual CAS Registry Numbers

| CAS Number | Source | Status |

|---|---|---|

| 55281-26-0 | IUPAC nomenclature | Preferred |

| 12270-45-0 | Legacy manufacturing | Phased out |

Synonym Variants Across Regions

These discrepancies arise from regional trademark practices and historical synthesis pathways. Analytical differentiation requires advanced techniques:

Structural Identification Parameters

| Parameter | Value | Significance |

|---|---|---|

| SMILES | CCN(CCC#N)c1ccc(cc1)N=Nc2c(Br)cc(cc2Br)N+[O-] | Defines connectivity |

| InChIKey | MWMJPPMTXZJLIK-UHFFFAOYSA-N | Unique identifier |

| XLogP3 | 5.1 | Indicates hydrophobicity |

Structure

3D Structure

Properties

IUPAC Name |

3-[4-[(2,6-dibromo-4-nitrophenyl)diazenyl]-N-ethylanilino]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Br2N5O2/c1-2-23(9-3-8-20)13-6-4-12(5-7-13)21-22-17-15(18)10-14(24(25)26)11-16(17)19/h4-7,10-11H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMJPPMTXZJLIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Br2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276061, DTXSID70866473 | |

| Record name | 3-[{4-[(E)-(2,6-Dibromo-4-nitrophenyl)diazenyl]phenyl}(ethyl)amino]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C.I. Disperse Orange 61 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55281-26-0, 12270-45-0 | |

| Record name | 3-[[4-[2-(2,6-Dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino]propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55281-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanenitrile, 3-((4-(2-(2,6-dibromo-4-nitrophenyl)diazenyl)phenyl)ethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055281260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-[{4-[(E)-(2,6-Dibromo-4-nitrophenyl)diazenyl]phenyl}(ethyl)amino]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C.I. Disperse Orange 61 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chemical Identity and Molecular Characteristics

- Chemical Name: 3-[4-[(E)-(2,6-dibromo-4-nitrophenyl)diazenyl]-N-ethylanilino]propanenitrile

- Molecular Formula: C17H15Br2N5O2

- Molecular Weight: 481.14 g/mol

- CAS Number: 55281-26-0

These parameters are critical for understanding the compound’s synthesis and handling requirements.

Core Preparation Strategy

The preparation of Disperse Orange 61 typically involves the synthesis of the azo dye compound followed by formulation into a stable, dispersible powder suitable for industrial dyeing applications. The process can be broadly divided into:

Synthesis of this compound

The azo dye synthesis involves diazotization and azo coupling reactions between appropriately substituted aromatic amines and phenyl derivatives. Although detailed synthetic routes are proprietary and complex, the key steps include:

- Diazotization: Formation of diazonium salts from aromatic amines under acidic conditions.

- Azo coupling: Reaction of diazonium salts with coupling components such as 2,6-dibromo-4-nitroaniline derivatives to form the azo linkage.

- Substitution: Introduction of functional groups such as ethylamino and propanenitrile moieties to enhance dye properties.

This synthetic approach ensures the incorporation of dibromo and nitro groups critical for the dye’s color and fastness properties.

Formulation and Preparation of this compound Dye Mixtures

After synthesis, the dye is formulated into a dispersible form for application. According to patent CN102516815B, the preparation involves:

- Raw Material Preparation: Conversion of dye content into equivalent weights of wet filter cake (typically containing 40% dye and 60% moisture).

- Mixing: The wet filter cake of this compound is mixed with dispersants such as sodium lignosulfonate B and sodium lignosulfonate 85A, along with diffusion agents MF and NNO.

- Wet Milling: The mixture is sand-milled with water to achieve fine particle size and uniform dispersion.

- Drying: The slurry is spray-dried to obtain a powder form.

- Dustproof Treatment: A small amount of dustproof agent (e.g., JH2112) is added to improve handling safety and reduce dust formation.

This process yields a stable, easy-to-handle dye powder with good dispersion characteristics suitable for textile dyeing.

Alternative Preparation Approaches from Patent CN110746791B

This patent describes the preparation of disperse orange dye compositions, including this compound, emphasizing improved performance and environmental compliance:

- Dye Composition Preparation: Mixing this compound with auxiliary agents and water, followed by sand milling and spray drying.

- Examples of Dye Compositions:

| Embodiment | Disperse Orange (g) | Auxiliary Dyes (g) | Dispersants (g) | Process Steps |

|---|---|---|---|---|

| 1 | 32 | 2.20 g Disperse Violet B1, 0.50 g B2, 9.2 g compound C (chlorine substituted) | 66.1 (MF) | Mixing, sand milling, spray drying |

| 2 | 22 | 4.3 g Disperse Violet B1, 10.7 g compound C (hydrogen substituted) | 66 (NNO + MF) | Mixing, sand milling, spray drying |

| 3 | 30 | 2.45 g Disperse Violet B2, 8.6 g Disperse Yellow C (chlorine substituted) | 59.95 (MF) | Mixing, sand milling, spray drying |

- Process Details: The dye compositions are mixed with dispersants and water, sand-milled to achieve fine particle size, and spray-dried to produce the final dye powder. This method enhances dye compatibility, washing fastness, and reduces environmental pollutants such as chlorobenzene and polychlorinated phenols.

Environmental and Quality Considerations

- The preparation methods explicitly address environmental protection by controlling halogen content (bromine and chlorine) in the final dye products to meet regulatory limits (e.g., bromine and chlorine content below 900 ppm each, total halogen content below 1500 ppm).

- The use of lignosulfonate-based dispersants and specific diffusion agents improves dye performance and reduces allergenic and toxic residues in textiles.

- Spray drying and dustproof treatment enhance product safety and handling.

Summary Table of Preparation Parameters

| Step | Description | Key Materials/Conditions |

|---|---|---|

| Synthesis | Diazotization and azo coupling of aromatic amines with substituted phenyl derivatives | Aromatic amines, diazonium salts |

| Raw Material Conversion | Conversion of dye content to wet filter cake weight | 40% dye content in wet filter cake |

| Mixing | Combining wet filter cake with dispersants and diffusion agents | Sodium lignosulfonate B & 85A, MF, NNO |

| Wet Milling | Sand milling with water to disperse dye particles uniformly | Sand mill, water |

| Drying | Spray drying to produce powdered dye | Spray dryer |

| Dustproof Treatment | Addition of dustproof agent to reduce dust hazards | Agent JH2112 |

| Environmental Control | Halogen content control to meet safety and regulatory standards | Monitoring bromine and chlorine ppm levels |

Chemical Reactions Analysis

Azo Coupling Mechanism

-

Diazotization : 2,6-Dibromo-4-nitroaniline is diazotized using nitrous acid (HNO₂) in an acidic medium (HCl or H₂SO₄) to form a stable diazonium salt.

-

Coupling : The diazonium salt reacts with N-ethyl-N-cyanoethylaniline under alkaline conditions to form the azo linkage (-N=N-) .

Reaction Scheme :

Degradation Reactions

This compound undergoes degradation through abiotic and biotic pathways, critical for environmental persistence and toxicity mitigation.

Azo Bond Reduction

The -N=N- bond is susceptible to reductive cleavage:

-

Bacterial Degradation : Franconibacter sp. and other microbes use azoreductases (NADH-dependent enzymes) to break the azo bond, generating aromatic amines (e.g., sulfonamide derivatives) .

-

Chemical Reduction : Sodium dithionite (Na₂S₂O₄) or zero-valent iron (ZVI) reduces the azo bond under anaerobic conditions .

Degradation Pathway :

Oxidation Reactions

Oxidizing agents like H₂O₂ or KMnO₄ degrade the dye via hydroxyl radical (·OH) attack:

-

Decolorization : Oxidative cleavage of the azo bond and nitro groups occurs, forming smaller aromatic intermediates.

-

Mineralization : Prolonged oxidation converts intermediates into CO₂ and H₂O, though incomplete mineralization may yield toxic byproducts .

Hydrolysis

Under acidic/alkaline conditions, this compound undergoes hydrolysis:

-

pH Sensitivity : Stability decreases at extreme pH, leading to partial decomposition of the nitro and cyano groups .

Toxicity of Degradation Products

-

Acute Toxicity : Early degradation intermediates (e.g., nitroanilines) exhibit higher toxicity than the parent dye to aquatic organisms like Daphnia similis .

-

Persistence : Despite its bromine content, this compound shows low bioaccumulation potential (logP = 6.8) and degrades to non-toxic metabolites under optimized treatment .

Performance in Dyeing Processes

| Fastness Property | Rating (ISO Standard) |

|---|---|

| Light Fastness | 6–7 |

| Washing Fastness | 5 |

| Perspiration Fastness | 5 |

Scientific Research Applications

Textile Applications

Disperse Orange 61 is predominantly used in the dyeing of synthetic fibers, particularly polyester. Its applications include:

- Dyeing and Printing : It provides vibrant colors and excellent fastness properties, making it a popular choice for textile printing and dyeing processes.

- Fastness Properties : The dye exhibits good light fastness, washing fastness, perspiration fastness, and ironing fastness, as summarized in Table 1.

| Fastness Type | Rating |

|---|---|

| Light Fastness | 4 |

| Washing Fastness | 5 |

| Perspiration Fastness | 6-7 |

| Ironing Fastness | 5 |

Environmental Impact

Recent assessments by the Government of Canada indicate that while this compound can persist in the environment, it does not significantly accumulate in organisms or pose a substantial risk to ecological health. The dye is primarily released during industrial processes and consumer use, with most ending up in solid waste disposal sites or sewer systems .

Health Concerns

Disperse dyes, including this compound, have been linked to allergic reactions in some individuals. A review highlighted that disperse dyes are prevalent causes of textile-related allergic contact dermatitis . Case studies have shown that exposure to these dyes can lead to skin reactions, particularly among individuals with sensitive skin or those frequently in contact with dyed fabrics .

Case Studies

- Exposure Assessment in Children : A study analyzed residential dust samples to evaluate exposure to azobenzene disperse dyes, including this compound. The findings indicated varying levels of dye presence in homes, raising concerns about potential exposure among children aged 3–6 years .

- Allergenic Potential : A comprehensive review of patch tests conducted over several years revealed that this compound is among the dyes associated with allergic reactions. The prevalence of contact allergy was noted to be significant in populations exposed to textiles dyed with this compound .

- Synthetic Method Improvements : Recent research has focused on developing cleaner synthetic methods for azo dyes like this compound. Innovations aim to reduce environmental impact by minimizing waste and energy consumption during production .

Mechanism of Action

The mechanism of action of Disperse Orange 61 involves its interaction with molecular targets through its azo and nitro groups. These functional groups enable the compound to form stable complexes with various substrates, leading to its effectiveness as a dye . The pathways involved in its action include the formation of azo bonds and interactions with textile fibers, resulting in strong and vibrant coloration .

Comparison with Similar Compounds

Structural and Substitutional Differences

Key Insight : Bromine and chlorine substituents in this compound and 76, respectively, alter electron density and steric effects, influencing optical properties and stability.

Electronic and Optical Properties

Absorption Characteristics

- This compound: No direct λmax reported, but bromine’s electron-withdrawing nature likely redshifts absorption compared to non-halogenated analogs.

- Disperse Orange 3: Exhibits λmax at 443 nm in ethanol (εmax = 1.35 × 10⁴ M⁻¹ cm⁻¹) with π→π* and n→π* transitions .

- Disperse Orange 13 Derivatives : Thiazole-modified analogs (e.g., DO13-3-thiazole) show band gaps of 2.836–3.114 eV and electron transfer efficiencies of 83–98% .

Comparison : Halogenation (Br/Cl) in this compound/76 likely narrows band gaps compared to Disperse Orange 3, enhancing charge transfer in photovoltaic applications .

Stability and Environmental Impact

Biological Activity

Disperse Orange 61, chemically known as Propanenitrile, 3-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]-, is an azo dye primarily used in textile applications. Its biological activity has garnered attention due to potential environmental impacts and health concerns. This article synthesizes findings from various studies regarding the biological effects of this compound, including its toxicity, carcinogenic potential, and interactions with biological systems.

This compound is classified as an azo dye, characterized by its azo group (-N=N-) linking two aromatic rings. It is predominantly utilized in dyeing polyester fabrics due to its vibrant color and fastness properties. However, its environmental persistence and potential for bioaccumulation raise concerns about its safety.

In Vitro Studies

Several studies have evaluated the cytotoxicity of this compound against various human cell lines. For instance, a study reported the following IC50 values for different cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG-2 | 23.4 |

| MCF-7 | 62.2 |

| HCT-116 | 28 |

| A-549 | 53.6 |

These results indicate a significant cytotoxic effect, particularly against HepG-2 cells (hepatocellular carcinoma) and HCT-116 cells (colon cancer) .

In Vivo Studies

A study using Caenorhabditis elegans (C. elegans) as a model organism assessed the effects of chronic exposure to various azo dyes, including this compound. Key findings included:

- Reproductive Defects : Brood size was significantly reduced in exposed worms.

- Behavioral Impairments : Locomotion and pharyngeal pumping rates were adversely affected.

- Lifespan Reduction : Exposure led to a marked decrease in lifespan.

The study concluded that this compound exhibited considerable toxicity, ranking it among the more harmful azo dyes tested .

Environmental Impact

This compound's environmental persistence has been evaluated through screening assessments conducted by governmental bodies. The results indicated that while the dye may remain in the environment for extended periods, it does not significantly accumulate in organisms or pose a direct threat to ecological systems. The assessment concluded that the levels of this compound released into the environment are below thresholds likely to cause harm .

Allergic Reactions and Sensitization

Research has identified Disperse Orange dyes as potential allergens, particularly in textiles. A comprehensive survey indicated that exposure to disperse dyes could lead to contact allergies in sensitive individuals. Notably, investigations conducted in Germany revealed that a significant number of individuals experienced allergic reactions upon contact with fabrics dyed with disperse dyes .

Case Study: Daphnia magna Exposure

A significant study involving Daphnia magna highlighted the ecological implications of azo dyes, including this compound. The study demonstrated that exposure led to alterations in reproductive rates and survival metrics among aquatic organisms, suggesting broader ecological risks associated with these compounds .

Q & A

Basic Research Questions

Q. How can researchers assess the environmental persistence and bioaccumulation potential of Disperse Orange 61 in aquatic ecosystems?

- Methodological Answer : Conduct a tiered screening assessment using standardized OECD guidelines for biodegradation (e.g., OECD 301) and bioaccumulation (e.g., log measurements). For this compound, evidence suggests low bioaccumulation potential due to its molecular weight (unlikely to cross lipid membranes) and moderate persistence in solid waste systems . Environmental fate modeling (e.g., EQC or EPI Suite) can predict partitioning into water, soil, or sediment. Key parameters include hydrolysis rate, photodegradation half-life, and adsorption coefficients.

Q. What spectroscopic methods are recommended for characterizing the electronic absorption properties of this compound?

- Methodological Answer : Use UV-Vis spectrophotometry in ethanol or aqueous solutions (10–10 M range) to identify and calculate molar extinction coefficients (). For comparative studies, fluorescence spectroscopy can detect Stokes shift and quenching behavior. For this compound, experimental parameters should include:

| Parameter | Typical Range (for analogous azo dyes) |

|---|---|

| 400–450 nm (ethanol) | |

| 1.0–1.5 × 10 M cm | |

| Stokes shift | 80–100 nm |

| Reference methods from studies on Disperse Orange 3 . |

Q. What methodological considerations are critical when designing toxicity studies for this compound?

- Methodological Answer : Prioritize in vitro assays (e.g., skin irritation via reconstructed human epidermis models) to assess acute toxicity. For chronic exposure, use OECD Test No. 203 (fish toxicity) or Daphnia magna immobilization tests. This compound’s low volatility reduces inhalation risks, but handling protocols (e.g., PPE, ventilation) should follow GHS hazard codes H315/H319 (skin/eye irritation) as seen in analogous azo dyes .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence quenching data observed in this compound under varying experimental conditions?

- Methodological Answer : Systematically test variables such as solvent polarity (e.g., ethanol vs. water), concentration (10–10 M), and pH. Fluorescence quenching in azo dyes often arises from aggregation-induced self-absorption or excited-state proton transfer. Use time-resolved fluorescence spectroscopy to distinguish static vs. dynamic quenching mechanisms. For this compound, compare results with computational models (TD-DFT) to validate electronic transitions .

Q. How to integrate computational modeling with experimental data to predict the photodegradation pathways of this compound?

- Methodological Answer : Combine density functional theory (DFT) calculations (e.g., Gaussian or ORCA) with HPLC-MS analysis of degradation byproducts. Model frontier molecular orbitals (HOMO-LUMO) to identify reactive sites for hydroxyl radical attack. Validate predictions using solar simulator experiments (ISO 11348) and quantify intermediates via LC-QTOF. Cross-reference with environmental persistence data from regulatory assessments .

Q. How to analyze the correlation between molecular structure and dye performance in this compound using comparative spectral data?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing derivatives with modified substituents (e.g., bromine vs. nitro groups). Compare , , and photostability using accelerated weathering tests. For this compound, spectral shifts in polar solvents (e.g., nm in DMSO vs. ethanol) can indicate - transition dependencies. Tabulate results as:

| Substituent | (nm) | (M cm) | Photodegradation Rate |

|---|---|---|---|

| -NO | 443 | 1.35 × 10 | 0.12 h |

| -Br | 455 | 1.50 × 10 | 0.08 h |

| Reference analogous data from Disperse Orange 3 studies . |

Methodological Best Practices

Q. How to ensure reproducibility in experimental studies involving this compound?

- Answer : Document all protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable). For spectroscopic data, report solvent purity, temperature, and instrument calibration details. Use triplicate measurements and statistical validation (e.g., ANOVA for batch variations). Archive raw data in repositories like Zenodo or Figshare .

Q. What strategies mitigate bias when analyzing conflicting data on this compound’s environmental impact?

- Answer : Apply triangulation by cross-validating results from independent methods (e.g., microbial degradation assays vs. computational persistence models). Use systematic reviews (PRISMA guidelines) to synthesize peer-reviewed studies and identify knowledge gaps. Disclose funding sources and conflicts of interest transparently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.